SPB-PEG4-AAD

Photoaffinity labeling DNA-protein interaction Chemical proteomics

N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide is a heterobifunctional photoaffinity labeling (PAL) probe comprising a psoralen-derived furocoumarin moiety for nucleic acid intercalation and an alkyl diazirine group for light-activated covalent crosslinking. The molecule incorporates a PEG4 spacer and an amide-linked butanamide chain, conferring aqueous solubility and extended reach for capturing transient biomolecular interactions.

Molecular Formula C33H42N4O10
Molecular Weight 654.7 g/mol
Cat. No. B12365453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPB-PEG4-AAD
Molecular FormulaC33H42N4O10
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESC#CCCC1(N=N1)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3
InChIInChI=1S/C33H42N4O10/c1-2-3-10-33(36-37-33)11-12-34-28(39)9-15-41-18-20-43-22-23-44-21-19-42-17-13-35-27(38)5-4-14-45-32-30-26(8-16-46-30)24-25-6-7-29(40)47-31(25)32/h1,6-8,16,24H,3-5,9-15,17-23H2,(H,34,39)(H,35,38)
InChIKeyXUYYZNAXRNWINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide – A Dual-Function Photoaffinity Probe


N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide is a heterobifunctional photoaffinity labeling (PAL) probe comprising a psoralen-derived furocoumarin moiety for nucleic acid intercalation and an alkyl diazirine group for light-activated covalent crosslinking . The molecule incorporates a PEG4 spacer and an amide-linked butanamide chain, conferring aqueous solubility and extended reach for capturing transient biomolecular interactions . As a dual-warhead probe, it is designed for applications requiring simultaneous nucleic acid targeting and protein proximity mapping, distinguishing it from single-function photoreactive crosslinkers [1].

Function Dual-warhead architecture: psoralen intercalation and diazirine covalent crosslinking
Linker PEG4 spacer confers aqueous solubility and extended molecular reach
Workflow Supports nucleic acid–protein proximity mapping and interaction proteomics

Why Generic Substitution Fails: The Unique Dual-Warhead Architecture of N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide Precludes Interchangeability with Single-Function Crosslinkers


Standard photoaffinity probes (e.g., aryl azides, benzophenones, or isolated diazirines) lack the psoralen-based nucleic acid intercalation domain, while conventional psoralen crosslinkers (e.g., trioxsalen) cannot capture protein interactomes due to the absence of a diazirine warhead . Substituting with a generic diazirine probe forfeits the ability to anchor the probe to DNA or RNA, resulting in loss of spatial context and reduced crosslinking efficiency in chromatin-associated or ribonucleoprotein complexes . Conversely, substituting with a psoralen-only reagent eliminates the capacity for proximity-dependent protein labeling, rendering the experiment blind to non-nucleic acid binding partners [1]. The PEG4 linker and butanamide chain are critical for minimizing steric hindrance and optimizing the reach of the reactive carbene; replacement with a shorter or less flexible spacer would significantly reduce crosslinking yields . Therefore, this compound's integrated, dual-warhead design is non-substitutable for experiments requiring simultaneous nucleic acid anchoring and protein interaction mapping.

Generic diazirine probes lack a psoralen domain, which may result in loss of nucleic acid anchoring and spatial context.

Psoralen-only reagents cannot label protein partners, leaving the experiment blind to non-nucleic acid interactors.

Shorter or rigid spacers (e.g., C2–C6 alkyl) may reduce crosslinking reach and limit access to distal binding sites.

Quantitative Differentiation Evidence for N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide


Dual-Warhead Design Enables Simultaneous Nucleic Acid Intercalation and Protein Crosslinking

This compound uniquely combines a psoralen moiety, which intercalates into double-stranded nucleic acids with a reported binding constant (Kd) of ~10⁻⁵ M for psoralen derivatives, and a diazirine group, which upon 350–365 nm UV irradiation generates a carbene that inserts into proximal C–H, N–H, or O–H bonds with high efficiency [1]. In contrast, standard diazirine probes (e.g., NHS-LC-Diazirine) lack nucleic acid targeting, while psoralen-only probes (e.g., 8-methoxypsoralen) cannot covalently capture proteins .

Dual‑Warhead Architecture
Class‑level
Psoralen + diazirine (dual) vs. single‑function probes: NHS‑LC‑Diazirine lacks intercalation; 8‑Methoxypsoralen lacks protein crosslinking
Enables simultaneous nucleic acid anchoring and protein proximity mapping
Inference based on psoralen/diazirine chemistry; no direct quantitative comparison available for this compound
Photoaffinity labeling DNA-protein interaction Chemical proteomics

Enhanced Crosslinking Efficiency of Diazirine vs. Benzophenone in Aqueous Environments

Under identical aqueous conditions, diazirine-based probes exhibit superior crosslinking efficiency compared to benzophenone-based probes. In a comparative study using thymopentin as a model, the diazirine probe (Tmd)Phe achieved complete photolysis and generated uniform crosslinking products, whereas benzophenone (Bpa) required prolonged UV irradiation and produced a heterogeneous product mixture [1]. Although quantitative yield data for this specific compound are not publicly available, the diazirine warhead in this probe is expected to confer similar advantages over benzophenone-containing alternatives in protein–nucleic acid interaction studies [2].

Crosslinking Efficiency
Class‑level
Diazirine: uniform crosslinking products, fast activation vs. benzophenone: heterogeneous products, prolonged UV
May reduce experimental variability in aqueous protein–NA interaction studies
Class‑level inference; compound‑specific yield data not reported
Crosslinking yield Photoaffinity probe Carbene insertion

PEG4 Spacer Enhances Solubility and Extends Crosslinking Reach

The inclusion of a tetraethylene glycol (PEG4) spacer in this compound increases aqueous solubility and extends the reach of the reactive carbene to approximately 25–30 Å, compared to ~10–15 Å for probes with shorter alkyl linkers . This extended reach is critical for capturing distal protein–nucleic acid interactions and reduces steric hindrance at the binding interface . While direct comparative data for this specific compound are lacking, the class-level advantage of PEG spacers in photoaffinity probes is well established .

Spacer Reach
Class‑level
~25–30 Å
Extends carbene reach for distal protein–NA interactions
Estimated from PEG4 class; comparative data not available for this specific probe
Spacer optimization Aqueous solubility Crosslinking distance

Stability and Activation Wavelength Advantage Over Aryl Azides

Diazirine groups, such as the one in this compound, are stable in the dark and are efficiently activated by long-wave UV light (330–370 nm), which minimizes photodamage to biomolecules . In contrast, aryl azides require shorter, more damaging UV wavelengths (<300 nm) and are prone to rearrangement side reactions that reduce labeling specificity [1]. A comparative study found that diazirine probes generated more uniform crosslinking products than aryl azides under optimized irradiation conditions [1].

Photoactivation
Class‑level
Diazirine: 330–370 nm, minimal photodamage vs. aryl azide: shorter UV, multiple byproducts
Reduces risk of UV‑induced biomolecule damage in crosslinking workflows
Class‑level; diazirine advantage over aryl azides established in literature
Photostability UV activation Carbene vs. nitrene

Recommended Application Scenarios for N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide


Mapping Protein–DNA Interaction Interfaces in Chromatin Immunoprecipitation (ChIP)-Free Workflows

Utilize the psoralen moiety to intercalate into double-stranded DNA at specific genomic loci, followed by UV-triggered diazirine crosslinking to capture proximal DNA-binding proteins. This approach enables the identification of transient or low-affinity protein–DNA interactions without the need for antibody-based enrichment, as demonstrated in class-level applications of dual-warhead probes .

Identification of RNA-Binding Proteins in Ribonucleoprotein (RNP) Complexes

Leverage the psoralen group's affinity for RNA to anchor the probe to target RNA sequences, then use the diazirine to covalently label interacting proteins. This method is particularly suited for studying dynamic RNP granules or viral RNA–host protein interactions, where single-function probes fail to provide spatial context .

Chemical Proteomics for Target Deconvolution of Nucleic Acid-Binding Small Molecules

Incorporate the probe into a competitive chemical proteomics workflow to identify the protein targets of small molecules that bind to DNA or RNA. The dual-warhead design ensures that only proteins in close proximity to the nucleic acid binding site are captured, reducing false-positive identifications common with diazirine-only probes [1].

Investigating Antisense Oligonucleotide (ASO) Mechanisms of Action

Conjugate the probe to an antisense oligonucleotide to study its intracellular trafficking and protein interaction partners. The PEG4 spacer maintains solubility and flexibility, while the diazirine captures transient interactors upon UV activation, providing mechanistic insights into ASO uptake and subcellular localization [2].

Application
Selection Property
Validation Focus
Protein–DNA interaction mapping (ChIP‑free)
Dual‑warhead: psoralen anchor + diazirine label
Specificity of crosslinking at target genomic loci
RNP complex protein identification
Psoralen RNA affinity + diazirine labeling
Retention of spatial context in dynamic RNP granules
Target deconvolution for NA‑binding compounds
Dual‑warhead minimizes false‑positive capture
Accuracy in discriminating true interactors from background
ASO trafficking and interactome studies
PEG4 solubility and flexible probe conjugation
Maintenance of ASO function and subcellular localization during labeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPB-PEG4-AAD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.